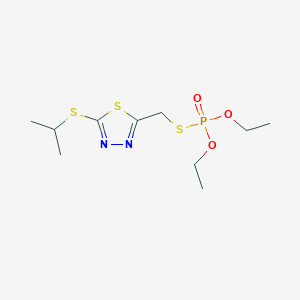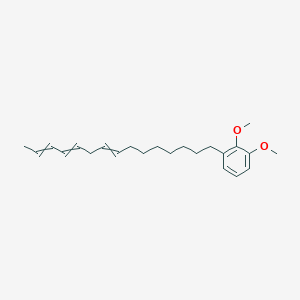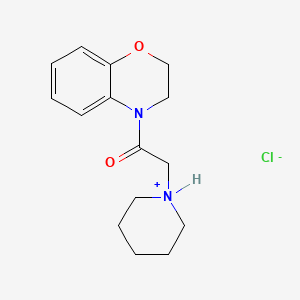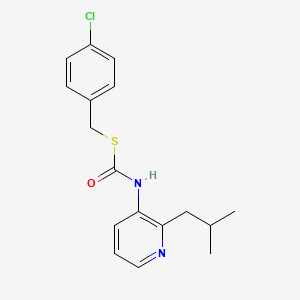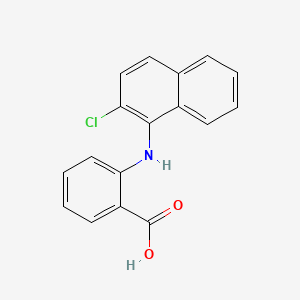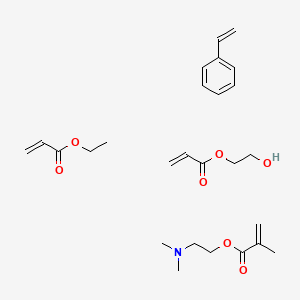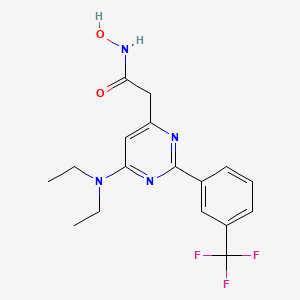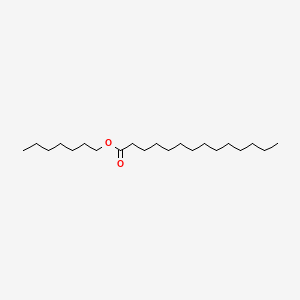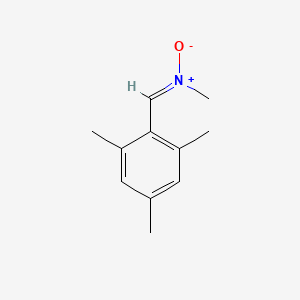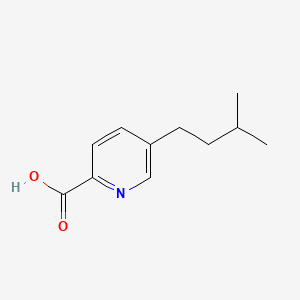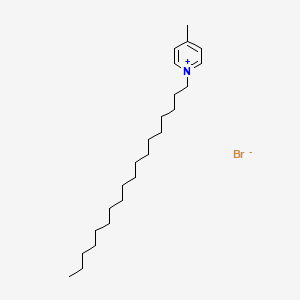
4-Methyl-1-octadecylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-octadecylpyridin-1-ium bromide is a quaternary ammonium compound belonging to the pyridinium family. It is a white crystalline solid with the molecular formula C24H42BrN. This compound is known for its amphiphilic nature and surfactant properties, making it useful in various scientific disciplines, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-octadecylpyridin-1-ium bromide typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-methylpyridine with 1-bromooctadecane under reflux conditions in an appropriate solvent such as acetonitrile. The reaction is usually catalyzed by a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
4-Methyl-1-octadecylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using molecular oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Catalysts such as metal-free N-alkyl pyridinium salts are used under mild conditions.
Reduction: Sodium borohydride in an alcoholic solvent is commonly used.
Substitution: Reactions are typically carried out in polar solvents like acetonitrile with bases like potassium carbonate.
Major Products
Oxidation: The major products include oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学研究应用
4-Methyl-1-octadecylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for the extraction of cellular components.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers due to its amphiphilic nature.
作用机制
The mechanism of action of 4-Methyl-1-octadecylpyridin-1-ium bromide primarily involves its surfactant properties. It interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This property is exploited in various applications, including antimicrobial formulations and cell lysis buffers .
相似化合物的比较
Similar Compounds
Cetrimonium bromide: Another quaternary ammonium surfactant with similar properties but a shorter alkyl chain.
1-Octadecylpyridin-1-ium bromide: Lacks the methyl group at the 4-position, affecting its reactivity and surfactant properties.
Uniqueness
4-Methyl-1-octadecylpyridin-1-ium bromide is unique due to the presence of the methyl group at the 4-position, which enhances its lipophilicity and surfactant properties compared to similar compounds. This structural feature makes it more effective in applications requiring strong amphiphilic characteristics.
属性
CAS 编号 |
38325-98-3 |
|---|---|
分子式 |
C24H44BrN |
分子量 |
426.5 g/mol |
IUPAC 名称 |
4-methyl-1-octadecylpyridin-1-ium;bromide |
InChI |
InChI=1S/C24H44N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-24(2)20-23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
ZZIRYYZPPBWRGH-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



